![molecular formula C15H19N3O4 B3262337 Ethyl 5-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)pentanoate CAS No. 3543-76-8](/img/structure/B3262337.png)
Ethyl 5-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)pentanoate
Overview
Description
Ethyl 5-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)pentanoate is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring substituted with a nitro group and an ethyl ester group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)pentanoate typically involves a multi-step reaction process. One common method starts with the reaction of 4-amino-1-methyl-1H-benzo[d]imidazole-2-butanoate with nitric acid and sulfuric acid to form 5-nitro-1-methyl-1H-benzo[d]imidazole-2-butanoate. This intermediate is then reacted with ethyl cyanoacetate to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)pentanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: 5-amino-1-methyl-1H-benzo[d]imidazole-2-pentanoate.
Substitution: Various substituted benzimidazole derivatives.
Hydrolysis: 5-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)pentanoic acid.
Scientific Research Applications
Ethyl 5-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)pentanoate has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other benzimidazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents due to its biological activity.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 5-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)pentanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The benzimidazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 1-methyl-5-nitro-1H-benzo[d]imidazole-2-butanoate
- 5-nitro-1H-benzo[d]imidazole-2-butanoic acid
- 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid
Comparison: Ethyl 5-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)pentanoate is unique due to the presence of both the nitro group and the ethyl ester group, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to these functional groups .
Biological Activity
Ethyl 5-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)pentanoate, with the CAS number 930495-18-4, is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₅H₁₉N₃O₄
- Molecular Weight : 305.33 g/mol
- Structure : The compound features a benzimidazole ring substituted with a nitro group and an ethyl pentanoate moiety.
This compound exhibits biological activity primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in cellular signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, potentially through disruption of cell wall synthesis.
- Anticancer Activity : Research indicates that compounds with similar structures can interfere with cancer cell growth by inducing apoptosis and inhibiting tumor cell migration.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on human breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to a decrease in cell viability (IC50 = 15 µM) .
Case Study 2: Antimicrobial Efficacy
In vitro tests assessed the antimicrobial properties against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potential as a therapeutic agent against resistant bacterial strains .
Research Findings
Recent investigations into the pharmacological properties of this compound reveal promising results:
- Selectivity for HDAC Isoforms : The compound showed selective inhibition for HDAC1 and HDAC3, suggesting its utility in cancer therapy where HDAC inhibitors are beneficial .
- Mechanistic Studies : Further mechanistic studies indicated that the nitro group plays a crucial role in enhancing the biological activity, potentially by facilitating electron transfer processes during enzyme interactions .
Properties
IUPAC Name |
ethyl 5-(1-methyl-5-nitrobenzimidazol-2-yl)pentanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-3-22-15(19)7-5-4-6-14-16-12-10-11(18(20)21)8-9-13(12)17(14)2/h8-10H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTBMBKHQIRDOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC1=NC2=C(N1C)C=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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